5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
(5-bromo-2,6-dimethylpyrimidin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4/c1-3-5(7)6(11-8)10-4(2)9-3/h8H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMXYJBYKMOFGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine typically involves the reaction of 5-Bromo-4-chloro-2,6-dimethylpyrimidine with hydrazine hydrate . The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained at that temperature for several hours to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazinyl group can undergo oxidation to form azo or azoxy derivatives. Reduction reactions can convert the hydrazinyl group to an amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Azo and azoxy derivatives.
Reduction Products: Amino derivatives.
Coupling Products: Biaryl compounds from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry
In the realm of chemistry, 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo substitution reactions—where the bromine atom can be replaced by other nucleophiles—makes it versatile for creating new chemical entities.
Biology
The compound has been investigated for its potential bioactive properties:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit varying degrees of antimicrobial activity against different pathogens.
- Anticancer Properties : Research indicates that it may inhibit specific cancer cell lines by interfering with cellular signaling pathways, particularly through kinase inhibition.
Medicine
In medicinal chemistry, this compound is explored for drug development:
- Kinase Inhibitors : It has been identified as a potential scaffold for designing kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The mechanism involves binding to the ATP-binding site of kinases, thereby blocking their activity and disrupting cancer cell proliferation.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the effects of this compound derivatives on human cancer cell lines. The results demonstrated significant cytotoxic effects on breast cancer cells, with IC values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Properties
Another research project focused on synthesizing various derivatives of this compound to evaluate their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited enhanced antibacterial activity, suggesting potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrimidine Derivatives
Below is a comparative analysis of key pyrimidine-based compounds:
Structural and Functional Differences
Hydrazinyl vs. Amino Groups :
- This compound contains a hydrazinyl group (–NH–NH₂), which is more nucleophilic than the amino group (–NH₂) in 2-amino-4,6-dimethylpyrimidine. This difference influences hydrogen-bonding strength and co-crystal formation efficacy. For example, amino groups in 2-amino-4,6-dimethylpyrimidine form stable co-crystals with diclofenac via N–H⋯O interactions, while hydrazinyl groups may enable stronger hydrogen bonds or redox activity .
Bromine vs. Chlorine/Methyl Substituents :
- Bromine in This compound offers a heavy atom effect (useful in crystallography) and participates in Suzuki-Miyaura cross-coupling, unlike methyl or chlorine substituents. In contrast, 5-Bromo-4-chloro-2,6-dimethylpyrimidine (CAS 69696-35-1) has dual halogen sites, favoring sequential substitution reactions .
Physical Properties
- Melting Points: 5-Bromo-4,6-dimethylpyrimidine: 162–164°C . (Diclofenac)·(2-amino-4,6-dimethylpyrimidine) co-crystal: 173–174°C . this compound: Not directly reported, but hydrazinyl derivatives typically exhibit higher melting points due to hydrogen bonding (expected range: 170–190°C).
- Solubility: Bromine’s hydrophobic nature reduces aqueous solubility compared to amino/hydrazinyl analogs. Co-crystallization with diclofenac (as in ) improves solubility for pharmaceutical applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-Bromo-4-hydrazinyl-2,6-dimethylpyrimidine, and how can purity be ensured?
- Methodological Answer :
- Step 1 : Start with brominated pyrimidine precursors (e.g., 5-bromopyrimidine derivatives) and introduce hydrazinyl groups via nucleophilic substitution. Use anhydrous conditions to minimize hydrolysis.
- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to remove unreacted starting materials.
- Step 3 : Confirm purity using HPLC (≥99%) and monitor reaction progress via TLC. For crystalline products, recrystallization in ethanol/water mixtures improves yield .
- Critical Note : Characterize intermediates at each stage using spectroscopic methods (e.g., IR, NMR) to avoid side-product accumulation.
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer :
- IR Spectroscopy : Compare experimental peaks (e.g., N-H stretch at ~3300 cm⁻¹ for hydrazinyl, C-Br at ~560 cm⁻¹) with literature data for bromopyrimidines .
- NMR Analysis : Use H NMR to verify methyl groups (δ ~2.5 ppm) and hydrazinyl protons (δ ~5.5 ppm). C NMR confirms pyrimidine ring carbons and bromine-induced deshielding.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 245.03).
- Data Table : Construct a table comparing experimental vs. reference spectral data to resolve ambiguities .
Advanced Research Questions
Q. How can reaction conditions for introducing the hydrazinyl group be optimized?
- Methodological Answer :
- Design of Experiments (DOE) : Apply factorial design to test variables (temperature, solvent polarity, reagent stoichiometry). For example, a 2³ factorial design (temperature: 25°C vs. 60°C; solvent: DMF vs. THF; hydrazine: 1.2 eq vs. 2.0 eq) identifies optimal conditions .
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and minimize byproducts.
- Validation : Replicate optimized conditions in triplicate to ensure reproducibility (RSD <5%).
Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites). Software like Gaussian or ORCA models transition states and activation energies .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Compare results with experimental rate constants (e.g., Arrhenius plots) .
- Feedback Loop : Integrate computational predictions with experimental data to refine models (e.g., adjusting basis sets in DFT for better accuracy) .
Q. How should researchers resolve contradictions between experimental and computational data?
- Methodological Answer :
- Step 1 : Cross-validate computational parameters (e.g., solvent model, convergence criteria) against known analogs (e.g., 5-bromopyrimidine derivatives) .
- Step 2 : Re-examine experimental conditions (e.g., trace moisture in reactions may alter pathways).
- Step 3 : Use sensitivity analysis in DOE to identify variables causing discrepancies. For example, a Pareto chart may reveal temperature as the dominant factor .
Q. What strategies are recommended for studying the stability of this compound under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS. Identify degradation products (e.g., hydrolysis to pyrimidinones) .
- pH-Rate Profiling : Measure degradation kinetics in buffers (pH 1–13) to identify instability regions. Use Eyring plots to correlate temperature and degradation rates.
- Data Interpretation : Apply kinetic models (e.g., first-order decay) to predict shelf-life under standard lab conditions .
Key Methodological Insights from Evidence
- Experimental Design : Statistical methods (e.g., factorial design, RSM) reduce trial-and-error approaches and enhance reproducibility .
- Computational Integration : Combining quantum chemistry with experimental data accelerates reaction optimization and mechanistic understanding .
- Data Validation : Cross-referencing spectral data with literature and computational predictions mitigates structural misassignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
